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Cat. No.: B13124932

Get Quote

Executive Summary

Compound: 2-Fluoro-6-methoxy-3-methylpyridine CAS Registry Number: 1227580-97-3
Molecular Formula: CzHsFNO Molecular Weight: 141.14 g/mol [1]

This guide provides a technical analysis of the infrared (IR) absorption characteristics of 2-
Fluoro-6-methoxy-3-methylpyridine. As a trisubstituted pyridine intermediate often employed
in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., kinase inhibitors), its
spectral fingerprint is defined by the electronic interplay between the electronegative fluorine
(C-2), the electron-donating methoxy group (C-6), and the inductive methyl group (C-3).

Since direct public spectral databases (e.g., SDBS, NIST) may not index this specific
intermediate, this guide utilizes Predictive Spectral Assembly. We synthesize data from high-
confidence structural analogs (2-Fluoro-3-methylpyridine and 2-Fluoro-6-methoxypyridine) to
provide a self-validating assignment reference.

Structural Analysis & Functional Group Impact
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To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent
vibrational influencers.

o Pyridine Core: The aromatic heterocycle provides the skeletal framework. The 2,3,6-
substitution pattern breaks the symmetry, activating ring breathing modes that might be silent
in unsubstituted pyridine.

e 2-Fluoro Substituent: A strong electron-withdrawing group (EWG) via induction. It typically
shifts ring vibrations to higher frequencies and introduces a dominant C-F stretching band in
the fingerprint region.

e 6-Methoxy Substituent: An electron-donating group (EDG) via resonance. It introduces
distinct C-O-C stretching vibrations (asymmetric and symmetric) and methyl C-H stretches.

o 3-Methyl Substituent: Adds characteristic alkane C-H stretching and bending modes, distinct
from the aromatic C-H and methoxy C-H.

Predicted IR Band Assignments

The following table synthesizes expected band positions based on substituent effects on the
pyridine ring.

Table 1: Comprehensive Band Assignment Guide
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Functional
Group

Vibration Mode

Frequency
Range (cm™?)

Intensity

Diagnostic
Notes

Aromatic C-H

Stretch (v C-H)

3000 - 3100

Weak

Only 2 aromatic
protons remain
(H-4, H-5).
Expect weak
signals above
3000 cm™2.

Methyl / Methoxy

Stretch (v C-H)

2840 — 2980

Medium

Mixed Region:
Overlap of 3-
Methyl and 6-
Methoxy C-H
stretches.
Methoxy C-H
often appears
lower (~2840

cm™1).

Pyridine Ring

Skeletal (v C=N/
C=0C)

1580 - 1620

Strong

The "Pyridine I"
band. Likely
shifted to higher
wavenumbers
due to Fluorine

substitution.

Pyridine Ring

Skeletal (v C=C)

1460 — 1490

Strong

The "Pyridine 1I"
band. Sensitive
to the electronic
nature of

substituents.

Methyl Group

Deformation (o
C-H)

1370 — 1390

Medium

Umbrella bend of

the -CHs group.

Aryl Fluoride

Stretch (v C-F)

1200 - 1280

Very Strong

Critical
Diagnostic: Often
the strongest

band in the
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spectrum.
Heavily coupled

with the ring.

Asym. Stretch (v

Likely overlaps
with the C-F

stretch, creating

Aryl Ether (OMe) 1240 - 1275 Strong
C-0-0) a broad, complex
"super-band" in
this region.
A distinct, sharp
Sym.[2] Stretch band separating
Aryl Ether (OMe) 1020 - 1075 Strong )
(v C-0-C) it from the C-F
region.
Diagnostic of the
Ring Out-of-Plane (y substitution
) 700 — 850 Strong
Deformation C-H) pattern (2,3,6-
trisubstituted).

Comparative Analysis: Target vs. Analogs

To validate your sample, compare its spectrum against these commercially available analogs.

Table 2: Spectral Shift Comparison
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Target: 2-Fluoro-6-

Analog A: 2-Fluoro-

Analog B: 2-Fluoro-

Feature methoxy-3- o o
o 3-methylpyridine 6-methoxypyridine
methylpyridine
Present (~1260 &
C-O-C Bands Absent Present
~1050 cm™Y)
Two sets (Methoxy + One set (Methoxy
Methyl C-H One set (Methyl only)
Methyl) only)
] ) Complex overlap (C-F  Clean C-F band Complex overlap (C-F
Fingerprint

+ C-0)

(~1250 cm™1)

+ C-0)

Ring Vibrations

Shifted by push-pull (F
vs OMe)

Dominated by F
withdrawal

Dominated by F/OMe

interaction

Key Insight: If your spectrum lacks the strong band at ~1050 cm~* (Symmetric C-O-C), you

likely have the 2-Fluoro-3-methylpyridine precursor, indicating incomplete methoxylation.

Experimental Protocol for Spectral Acquisition

Since this compound is likely a liquid or low-melting solid (based on analogs like 2-fluoro-3-
methylpyridine, BP ~154°C), the Attenuated Total Reflectance (ATR) method is recommended

for consistency.

Step-by-Step Workflow

» Instrument Prep: Ensure FTIR spectrometer (e.g., Bruker Tensor or equivalent) is calibrated

with a polystyrene standard. Clean the Diamond/ZnSe crystal with isopropanol.

o Background Scan: Collect a background spectrum (air) with 32 scans at 4 cm~* resolution.

e Sample Application:

o If Liquid: Place 1 drop (~10 pL) directly on the crystal.

o If Solid: Place ~5 mg on the crystal and apply pressure using the anvil clamp to ensure

intimate contact.
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e Acquisition: Scan the sample (32 scans, 4 cm~! resolution).

o Correction: Apply "ATR Correction" in your software to adjust for penetration depth
differences across the wavenumber range.

» Validation: Check for the "Diagnostic Triad":
o V(C-H) < 3000 cm~* (Methoxy/Methyl)
o V(C=N) ~ 1600 cm~1 (Pyridine core)
o V(C-F/C-0) ~ 1250 cm~1 (Strongest peak)

Validation Logic (Graphviz Diagram)

Use the following logic flow to confirm the identity of 2-Fluoro-6-methoxy-3-methylpyridine
during synthesis or QC.
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Start: Acquire FTIR Spectrum

Check 3000-3100 cm~*
(Aromatic C-H)

Weak bands present?

Yes No (or too strong)

Check 2800-3000 cm~* FAIL: Check for
(Aliphatic C-H) Non-Aromatic Impurities

Strong bands present?

Yes No

Check 1200-1300 cm—t FAIL: Missing Methoxy/Methyl
(Fingerprint Region) (Precursor Contamination)

Very Strong Broad Band?

Yes (C-F + C-O overlap) \No

PASS: Identity Confirmed FAIL: Missing C-F/C-O

(2-Fluoro-6-methoxy-3-methylpyridine) (Wrong Core Structure)

Click to download full resolution via product page
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Caption: Logic flow for validating the presence of the 2-Fluoro-6-methoxy-3-methylpyridine
core structure via FTIR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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